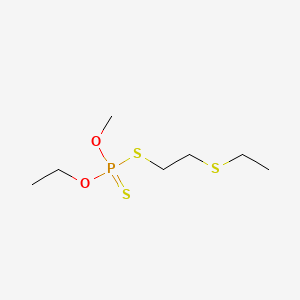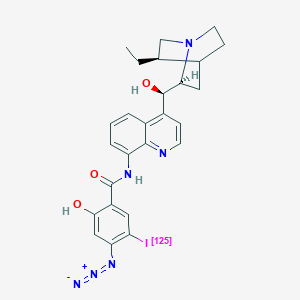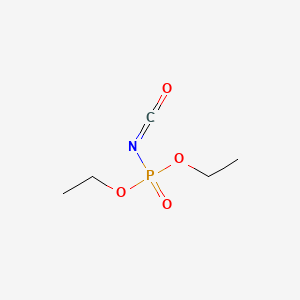
Formamide, N-(4-chloro-2-methylphenyl)-
Descripción general
Descripción
Formamide, N-(4-chloro-2-methylphenyl)-, also known as CMF, is an organic compound that has gained significant attention in scientific research due to its diverse applications. CMF is a derivative of formamide and belongs to the class of arylamides. It is a white crystalline powder that is soluble in polar solvents like water and ethanol.
Mecanismo De Acción
The mechanism of action of Formamide, N-(4-chloro-2-methylphenyl)- is not well understood. However, it is believed that Formamide, N-(4-chloro-2-methylphenyl)- interacts with proteins and enzymes in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Formamide, N-(4-chloro-2-methylphenyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function. Formamide, N-(4-chloro-2-methylphenyl)- has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Formamide, N-(4-chloro-2-methylphenyl)- in lab experiments is its diverse applications. It can be used as a building block in the synthesis of various organic compounds and as a catalyst in various organic reactions. Additionally, Formamide, N-(4-chloro-2-methylphenyl)- has been shown to have various biochemical and physiological effects, making it a useful tool in studying these effects. However, one of the limitations of using Formamide, N-(4-chloro-2-methylphenyl)- is its low solubility in non-polar solvents, which can limit its applications in certain reactions.
Direcciones Futuras
There are several future directions for the use of Formamide, N-(4-chloro-2-methylphenyl)- in scientific research. One direction is the use of Formamide, N-(4-chloro-2-methylphenyl)- as a ligand in metal catalysis reactions. This could lead to the development of new and efficient catalysts for various organic reactions. Additionally, the use of Formamide, N-(4-chloro-2-methylphenyl)- in the synthesis of novel heterocycles and peptides could lead to the development of new drugs and materials. Finally, further studies on the biochemical and physiological effects of Formamide, N-(4-chloro-2-methylphenyl)- could lead to the development of new treatments for various diseases.
Conclusion:
In conclusion, Formamide, N-(4-chloro-2-methylphenyl)- is an organic compound that has gained significant attention in scientific research due to its diverse applications. It can be synthesized by reacting 4-chloro-2-methylaniline with formic acid in the presence of a dehydrating agent. Formamide, N-(4-chloro-2-methylphenyl)- has been used as a building block in the synthesis of various organic compounds, as a catalyst in various organic reactions, and as a ligand in metal catalysis reactions. Additionally, Formamide, N-(4-chloro-2-methylphenyl)- has been shown to have various biochemical and physiological effects, making it a useful tool in studying these effects. There are several future directions for the use of Formamide, N-(4-chloro-2-methylphenyl)- in scientific research, including the development of new catalysts, drugs, and materials.
Métodos De Síntesis
Formamide, N-(4-chloro-2-methylphenyl)- can be synthesized by reacting 4-chloro-2-methylaniline with formic acid in the presence of a dehydrating agent like acetic anhydride. The reaction yields Formamide, N-(4-chloro-2-methylphenyl)- as a white crystalline powder with a yield of around 60-70%.
Aplicaciones Científicas De Investigación
Formamide, N-(4-chloro-2-methylphenyl)- has been extensively used in scientific research due to its diverse applications. It has been used as a building block in the synthesis of various organic compounds like heterocycles, amino acids, and peptides. Formamide, N-(4-chloro-2-methylphenyl)- has also been used as a catalyst in various organic reactions like the synthesis of benzimidazoles and 3,4-dihydropyrimidinones. Additionally, Formamide, N-(4-chloro-2-methylphenyl)- has been used as a ligand in metal catalysis reactions.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGQXVYBVVOYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073431 | |
| Record name | Formamide, N-(4-chloro-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamide, N-(4-chloro-2-methylphenyl)- | |
CAS RN |
21787-81-5 | |
| Record name | N-(4-Chloro-2-methylphenyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21787-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2-formotoluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021787815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-(4-chloro-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-CHLORO-O-FORMOTOLUIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[11-[3-Acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-5-ethyl-2,4,8,10,12,14-hexamethyl-7-oxo-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-9-yl] acetate](/img/structure/B1209720.png)
![3H-1,2,4-Triazol-3-one, 4-[4-[4-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1209721.png)


![6-Methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile](/img/structure/B1209726.png)






